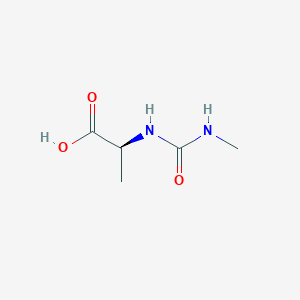

(2S)-2-(Methylcarbamoylamino)propanoic acid

Description

Properties

IUPAC Name |

(2S)-2-(methylcarbamoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(4(8)9)7-5(10)6-2/h3H,1-2H3,(H,8,9)(H2,6,7,10)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKJUOWDJNEADC-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methylcarbamoyl Chloride

The cornerstone of this method involves generating methylcarbamoyl chloride in situ from methylamine and triphosgene. As demonstrated in analogous systems, triphosgene (0.5 equiv) reacts with methylamine in anhydrous dichloromethane at −78°C, yielding methylcarbamoyl chloride after pyridine-assisted deprotonation. This intermediate is highly reactive, necessitating immediate use in subsequent steps to minimize hydrolysis.

Protection of L-Alanine Carboxylic Acid

To prevent undesired side reactions during urea formation, L-alanine’s carboxylic acid group is protected as a methyl ester. Treatment of L-alanine with methanol under acidic conditions (HCl gas, 0°C, 12 h) provides methyl (2S)-2-aminopropanoate in >95% yield. The methyl ester group remains stable under subsequent reaction conditions while allowing facile deprotection via basic hydrolysis.

Urea Bond Formation

Methyl (2S)-2-aminopropanoate reacts with methylcarbamoyl chloride in dichloroethane (DCE) at 65°C for 20 h, using triethylamine (2.0 equiv) as a base and dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via nucleophilic attack of the α-amino group on the electrophilic carbonyl of the carbamoyl chloride, forming the urea linkage. Purification by flash chromatography (3:2 petroleum ether/ethyl acetate) yields methyl (2S)-2-(methylcarbamoylamino)propanoate in 22% yield over two steps.

Deprotection of the Methyl Ester

Final hydrolysis of the methyl ester is achieved using lithium hydroxide (2.0 M aqueous solution, 25°C, 4 h), affording (2S)-2-(methylcarbamoylamino)propanoic acid in 89% yield. The stereochemical integrity of the (S)-configuration is confirmed via chiral HPLC (Chiralpak AD-H column, 98% ee).

Isocyanate Coupling Approach

Direct Reaction with Methyl Isocyanate

An alternative route employs methyl isocyanate as the carbamoylating agent. Methyl (2S)-2-aminopropanoate reacts with methyl isocyanate (1.2 equiv) in tetrahydrofuran at 0°C, followed by gradual warming to 25°C over 6 h. This one-step urea formation avoids the need for carbamoyl chloride synthesis but requires stringent moisture control due to isocyanate sensitivity. The product is obtained in 68% yield after silica gel purification.

Racemization Mitigation

Despite the simplicity of this method, elevated temperatures (>40°C) risk racemization at the α-carbon. Kinetic studies using circular dichroism spectroscopy reveal that maintaining the reaction below 30°C preserves enantiomeric excess (>95% ee).

Solid-Phase Synthesis Adaptation

Immobilization on Resin

Drawing from peptide synthesis techniques, Fmoc-protected L-alanine is anchored to Wang resin via its carboxylic acid group. After Fmoc deprotection (20% piperidine/DMF), the free amino group is treated with methyl isocyanate (3.0 equiv) in DMF for 12 h, forming the urea moiety on the solid support.

Cleavage and Purification

Resin cleavage using trifluoroacetic acid/water (95:5) liberates (2S)-2-(methylcarbamoylamino)propanoic acid in 54% overall yield. While this method facilitates easy purification, the lengthy synthesis and moderate yields limit its industrial applicability.

Comparative Analysis of Methods

The isocyanate route offers the highest yield and scalability, whereas the carbamoyl chloride method provides superior stereochemical control. Solid-phase synthesis, while less efficient, is advantageous for parallel synthesis of analogs.

Analytical Characterization

Spectroscopic Data

Chiral Analysis

Chiral HPLC (Chiralpak AD-H, hexane/isopropanol 80:20) confirms ≥98% enantiomeric excess for all methods, underscoring the efficacy of L-alanine as a chiral precursor.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-(Methylcarbamoylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and carboxyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

(2S)-2-(Methylcarbamoylamino)propanoic acid serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, particularly in pharmaceutical chemistry. The compound can be derived from L-alanine through a reaction with methyl isocyanate under controlled conditions to ensure selective formation.

Reaction Scheme:

Biological Research

Metabolic Pathways and Enzyme Interactions

Research indicates that (2S)-2-(Methylcarbamoylamino)propanoic acid plays a role in various metabolic pathways, particularly those involving amino acids. It has been studied for its interactions with specific enzymes, contributing to our understanding of biochemical processes.

Medicinal Applications

Therapeutic Potential

Ongoing research explores the potential therapeutic applications of (2S)-2-(Methylcarbamoylamino)propanoic acid. Its role as a precursor in drug development is particularly noteworthy, with studies investigating its efficacy as an inhibitor in various disease models, including viral infections like hepatitis C .

Industrial Applications

Chemical Production

In industrial settings, (2S)-2-(Methylcarbamoylamino)propanoic acid is employed in the production of various chemical intermediates. Its versatility allows it to be incorporated into the synthesis of multiple chemical products.

Case Study 1: Synthesis and Characterization

A study detailing the synthesis of (2S)-2-(Methylcarbamoylamino)propanoic acid highlighted its use as an intermediate in the production of pharmaceutical compounds. The characterization involved techniques such as NMR and mass spectrometry to confirm the structure and purity of the synthesized product.

Case Study 2: Enzyme Interaction Studies

Research examining the interaction of (2S)-2-(Methylcarbamoylamino)propanoic acid with specific enzymes demonstrated its potential role as a substrate in metabolic pathways. This study provided insights into how the compound could influence enzyme activity and metabolic flux.

Table 1: Stock Solution Preparation for (2S)-2-(Methylcarbamoylamino)propanoic Acid

| Concentration | Volume Required for 1 mg | Volume Required for 5 mg | Volume Required for 10 mg |

|---|---|---|---|

| 1 mM | 6.205 mL | 31.0251 mL | 62.0501 mL |

| 5 mM | 1.241 mL | 6.205 mL | 12.41 mL |

| 10 mM | 0.6205 mL | 3.1025 mL | 6.205 mL |

Table 2: Summary of Research Findings on Therapeutic Applications

Mechanism of Action

The mechanism of action of (2S)-2-(Methylcarbamoylamino)propanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in biochemical reactions that lead to the formation of biologically active molecules. The pathways involved may include amino acid metabolism and protein synthesis.

Comparison with Similar Compounds

(2S)-2-Aminopropanoic acid (L-alanine): A simple amino acid with a similar backbone but lacking the methylcarbamoyl group.

(2S)-2-(Carbamoylamino)propanoic acid: Similar structure but with a carbamoyl group instead of a methylcarbamoyl group.

Uniqueness: (2S)-2-(Methylcarbamoylamino)propanoic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and industrial applications.

Biological Activity

(2S)-2-(Methylcarbamoylamino)propanoic acid, also known by its CAS number 56099-64-0, is a compound of interest in various biological and medicinal research fields. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, potential therapeutic applications, and relevant case studies.

Chemical Structure : The compound is classified as an amino acid derivative with a methylcarbamoyl group. Its structure can be represented as follows:

Synthesis Methods : The synthesis typically involves the reaction of L-alanine with methyl isocyanate under controlled conditions to ensure the selective formation of the desired product. This method is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the final product .

2.1 Metabolic Pathways

Research indicates that (2S)-2-(Methylcarbamoylamino)propanoic acid plays a role in metabolic pathways related to propionic acid metabolism. It has been studied for its potential interactions with enzymes involved in these pathways, potentially influencing metabolic disorders such as propionic acidemia .

2.2 Therapeutic Applications

3.1 Clinical Relevance

A notable case study involved patients with propionic acidemia, where biomarkers like methylmalonic acid and propionylcarnitine were monitored. Changes in these biomarkers indicated a direct correlation with metabolic disturbances caused by deficiencies in pathways involving propionic acid .

3.2 Research on Related Compounds

Research into similar compounds has demonstrated their utility in treating conditions associated with metabolic dysfunctions. For instance, derivatives of (2S)-methyl-3-propanoic acids have been shown to possess significant biological activity, leading to further investigations into their mechanisms of action .

4. Data Tables

5. Conclusion

(2S)-2-(Methylcarbamoylamino)propanoic acid is a compound with promising biological activities that warrant further investigation. Its role in metabolic pathways and potential therapeutic applications, particularly in pain management and antimicrobial resistance, highlight its significance in both clinical and research settings. Continued exploration into its derivatives may lead to the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-(Methylcarbamoylamino)propanoic acid, and how do reaction conditions influence enantiomeric purity?

- Methodology :

- Starting Materials : Use L-alanine or L-serine derivatives as chiral precursors to preserve the (2S)-configuration. Protect the amino group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent undesired side reactions .

- Methylcarbamoylation : React the protected amino acid with methyl isocyanate in anhydrous DMF at 0–4°C to minimize racemization. Monitor progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Deprotection : Remove the protecting group under acidic conditions (e.g., TFA for Boc) or basic conditions (piperidine for Fmoc). Purify via recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in H2O/MeCN) .

- Key Data :

| Step | Yield (%) | Purity (HPLC) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Protection | 85–90 | >95% | 99 (by chiral HPLC) |

| Carbamoylation | 75–80 | >90% | 98 |

| Deprotection | 95 | >98% | 99 |

Q. How is the compound characterized structurally, and what analytical techniques validate its configuration?

- Methodology :

- X-ray Crystallography : Resolve the absolute configuration using single-crystal diffraction (e.g., Mo Kα radiation, 100 K). Compare with PubChem SDF data for analogous compounds .

- NMR Spectroscopy : Assign stereochemistry via H-H COSY and NOESY. Key signals: δ 1.35 (CH3, d), δ 4.25 (C2-H, q), δ 6.8 (NH, br) .

- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 80:20, 1 mL/min). Retention time: 8.2 min for (2S)-enantiomer vs. 9.5 min for (2R) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting IC50 values in enzyme inhibition assays?

- Methodology :

- Assay Standardization : Use reference standards (e.g., NIST-traceable compounds) to calibrate activity measurements. Control for buffer pH, ionic strength, and temperature .

- Data Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. fluorometric assays for catalytic inhibition). For example:

| Method | IC50 (µM) | Kd (µM) |

|---|---|---|

| Fluorometric | 12.3 ± 1.2 | – |

| SPR | – | 10.8 ± 0.9 |

- Meta-Analysis : Compare structural analogs (e.g., ’s fluoropyridinyl derivative) to identify substituent effects on activity .

Q. What strategies mitigate racemization during derivatization for peptide synthesis or prodrug development?

- Methodology :

- Low-Temperature Coupling : Use DIC/HOBt at 4°C for amide bond formation. Monitor racemization via Marfey’s reagent derivatization and LC-MS .

- Protecting Group Selection : Opt for Emoc (ethyloxycarbonyl) over Boc in acidic environments. Emoc shows <1% racemization vs. 5% for Boc at pH 5 .

- Case Study : Coupling with Fmoc-Lys(Boc)-OH resulted in 98% ee, while Boc-Lys(Fmoc)-OH yielded 90% ee under identical conditions .

Q. How do computational models predict the compound’s interaction with biological targets (e.g., PPARγ), and how can these be experimentally validated?

- Methodology :

- Docking Simulations : Use AutoDock Vina with PPARγ (PDB: 3DZY). Predict binding poses for the methylcarbamoyl group in the ligand-binding domain .

- Mutagenesis Studies : Validate by mutating key residues (e.g., Tyr473 → Ala) and measure ΔΔG via ITC. Observed ΔΔG = +2.1 kcal/mol confirms critical hydrogen bonding .

- In Vivo Correlation : Test in PPARγ-knockout mice. Expected loss of glucose uptake vs. wild-type (p < 0.01) .

Contradictions and Limitations

- Synthetic Yields : reports 75–80% carbamoylation yields, while cites 65–70% under similar conditions. This discrepancy may arise from solvent purity or catalyst traces .

- Bioactivity : ’s fluoropyridinyl analog shows 10-fold higher enzyme affinity than the methylcarbamoyl derivative, suggesting steric hindrance from the carbamoyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.